ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl-containing compounds are an important subgroup of fluorinated compounds . The synthesis of these compounds often involves various methods, including condensation reactions and reactions with trifluoroacetic anhydride .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Physical and Chemical Properties Analysis
The trifluoromethyl group has unique physicochemical properties that contribute to the biological activities of trifluoromethyl derivatives .
Scientific Research Applications
Antimicrobial and Antifungal Scaffold
Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, as part of the benzoxazinoid family, has been investigated for its potential as an antimicrobial scaffold. Benzoxazinoids, which include benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants and have demonstrated roles in plant defense against microbiological threats. The antimicrobial activity of these compounds is influenced by their structural subclasses. Synthetic derivatives of the 1,4-benzoxazin-3-one backbone, similar in structure to this compound, have shown potent antimicrobial properties against pathogenic fungi and bacteria, suggesting potential for the development of new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Scaffold for Synthetic Chemistry
The structural versatility of this compound makes it a valuable scaffold in synthetic chemistry. It has been used to synthesize a wide range of compounds, including those with potential biological activities. Research has explored its utilization in creating benzimidazoles, quinoxalines, and benzo[diazepines, showcasing its broad applicability in medicinal chemistry and the synthesis of biologically active compounds (Ibrahim, 2011).
Medicinal Chemistry Applications
The compound and its derivatives have been highlighted for their considerable pharmacological actions. As part of the benzoxazine family, it has been utilized as a skeleton for designing biologically active compounds, exhibiting a range of pharmacological activities such as antimicrobial, antimycobacterial, anti-diabetic, antihypolipidemic, and antidepressant effects. This underscores its potential as a tool for chemists in the development of new therapeutics (Siddiquia, Alama, & Ahsan, 2010).
Biocompatible Material Development
Furthermore, research into hyaluronan esters, including benzyl and ethyl esters, suggests that derivatives of this compound could offer promising materials for various clinical applications. The chemical modification of hyaluronan through partial or total esterification with structures akin to this compound could yield materials with diverse biological properties, suitable for a range of medical and biotechnological applications (Campoccia et al., 1998).
Mechanism of Action
Target of Action
It contains a benzoxazine ring, which is a common structural motif in many bioactive molecules . Compounds with this structure often exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Many bioactive compounds work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Many bioactive compounds influence pathways involved in cell growth, inflammation, and immune response .
Result of Action
Many bioactive compounds can influence cell growth, induce or prevent cell death, or modulate immune responses .
Future Directions
Properties
IUPAC Name |
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-4-3-7(12(13,14)15)5-9(8)19-10/h3-5,10,16H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSIUQPRCXWTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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